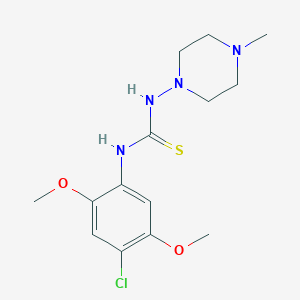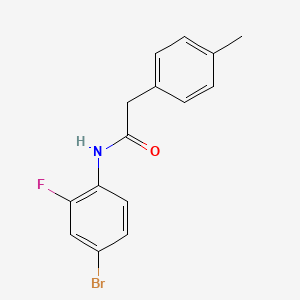
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylases, which are enzymes that degrade HIF proteins. HIF proteins play a crucial role in oxygen homeostasis and are involved in the regulation of erythropoiesis, angiogenesis, and metabolism. By inhibiting HIF prolyl hydroxylases, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide stabilizes HIF proteins, leading to increased EPO production and anti-tumor effects.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase hemoglobin levels and reduce the need for blood transfusions in patients with chronic kidney disease. In addition, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-tumor effects in preclinical studies. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been associated with adverse effects such as hypertension, thrombosis, and cardiovascular events.
实验室实验的优点和局限性
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to increase EPO production and stabilize HIF proteins. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has limitations such as its potential adverse effects and the need for further research to fully understand its mechanism of action.
未来方向
For N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research include investigating its potential therapeutic applications in other diseases such as heart failure, stroke, and Alzheimer's disease. In addition, further research is needed to understand the long-term effects and safety of N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, there is a need for the development of more potent and selective HIF prolyl hydroxylase inhibitors.
合成方法
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized using a multi-step process that involves the reaction of 2-fluoroaniline and 3-fluorobenzaldehyde to produce 2-fluoro-N-(3-fluorophenyl)benzamide. This compound is then reacted with methylsulfonyl chloride to produce N-(3-fluorophenyl)-N-methylsulfonyl-2-fluorobenzamide. Finally, this compound is reacted with glycine to produce N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and cancer. In preclinical studies, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase erythropoietin (EPO) production, which stimulates the production of red blood cells. N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
属性
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPNFGDPLLJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)


![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)

![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)
![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)


